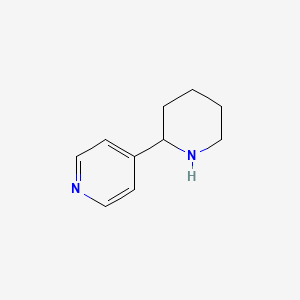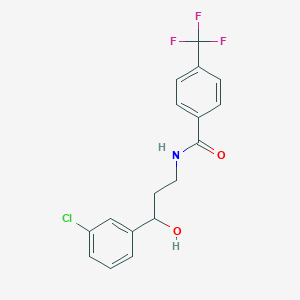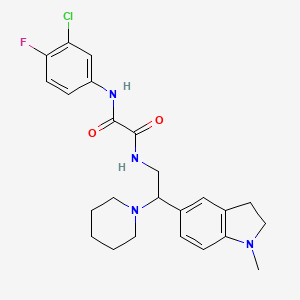![molecular formula C9H9ClF6N2O B2720304 4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1856034-10-0](/img/structure/B2720304.png)
4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole, commonly known as TFPP, is a pyrazole-based compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of certain enzymes and has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
TFPP exerts its effects by binding to the active site of certain enzymes and inhibiting their activity. It is a competitive inhibitor of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. By inhibiting these enzymes, TFPP increases the concentration of acetylcholine in the brain, which can have a range of physiological effects.
Biochemical and Physiological Effects:
TFPP has been found to have a range of biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the brain, which can improve cognitive function and memory. TFPP has also been found to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of inflammatory disorders and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
TFPP has several advantages for lab experiments. It is a potent inhibitor of certain enzymes, which makes it a useful tool for studying enzyme function and activity. It is also relatively easy to synthesize and has a long shelf life, which makes it a convenient compound to work with. However, TFPP has some limitations for lab experiments. It is a toxic compound and requires careful handling and disposal. It also has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on TFPP. One area of interest is its potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders. Further studies are needed to determine the optimal dosage and administration route for these applications. Another area of interest is its potential use as a pesticide and herbicide. Further studies are needed to determine its efficacy and safety for these applications. Additionally, TFPP could be further studied for its anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of inflammatory disorders and oxidative stress-related diseases.
Méthodes De Synthèse
The synthesis of TFPP involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-chloro-3-hydroxy-1-(3,3,3-trifluoropropyl)pyrazole with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)pyrazole. The final step involves the chlorination of this compound using a chlorinating agent such as thionyl chloride or phosphorus pentachloride, resulting in the formation of TFPP.
Applications De Recherche Scientifique
TFPP has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. TFPP has been found to have potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders. It has also been studied for its potential use as a pesticide and herbicide.
Propriétés
IUPAC Name |
4-chloro-3-(2,2,2-trifluoroethoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF6N2O/c10-6-3-18(2-1-8(11,12)13)17-7(6)4-19-5-9(14,15)16/h3H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXICFDJWBFVXNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(F)(F)F)COCC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(piperidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2720223.png)
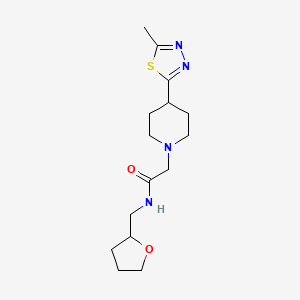
![1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-fluorophenyl)piperazine](/img/structure/B2720226.png)
![3-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2,2-dimethylpropanoic acid](/img/structure/B2720228.png)
![1-(4-Ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-pyrrolidinone](/img/structure/B2720229.png)
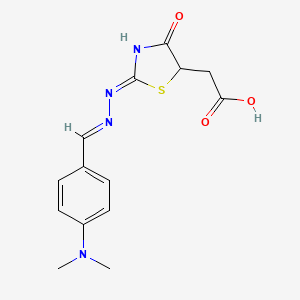
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide](/img/structure/B2720231.png)

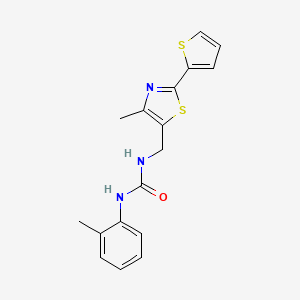
![4-[(2-Cyanobenzyl)oxy]benzoic acid](/img/structure/B2720236.png)
![N-(4-ethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2720237.png)
